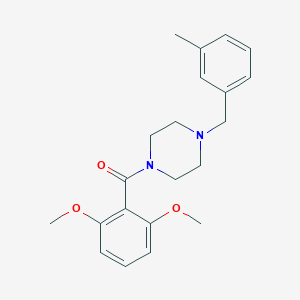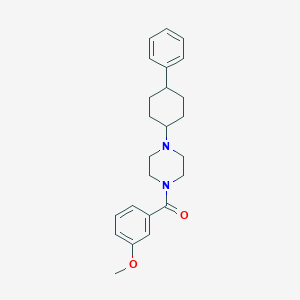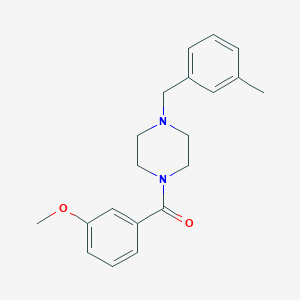![molecular formula C23H23FN2O2 B247532 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as FEN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEN belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用機序
The exact mechanism of action of 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a serotonin 5-HT2A receptor antagonist. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety and mood.
Biochemical and physiological effects:
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate various neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. It has been found to increase dopamine and serotonin levels in certain brain regions, which may contribute to its therapeutic effects. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
実験室実験の利点と制限
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in lab experiments. It has been shown to have a high affinity for dopamine and serotonin receptors, which makes it a valuable tool for studying these neurotransmitter systems. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is also relatively easy to synthesize, which makes it readily available for use in research. However, 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness for long-term studies. Additionally, 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have some toxicity in animal models, which may limit its potential therapeutic applications.
将来の方向性
For 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine research include the development of more potent and selective derivatives, investigation of its effects on other neurotransmitter systems, and its potential as a treatment for substance use disorders.
合成法
The synthesis of 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine involves a multistep process that starts with the reaction of 2-fluorobenzylamine with 2-naphthol to form 2-(2-fluorobenzyl)phenol. This intermediate is then reacted with acetic anhydride and triethylamine to produce 2-(2-fluorobenzyl)acetate. Finally, the piperazine ring is introduced through the reaction of 2-(2-fluorobenzyl)acetate with piperazine in the presence of sodium hydride. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia and bipolar disorder. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. Additionally, 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
製品名 |
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
分子式 |
C23H23FN2O2 |
分子量 |
378.4 g/mol |
IUPAC名 |
1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H23FN2O2/c24-22-8-4-3-7-20(22)16-25-11-13-26(14-12-25)23(27)17-28-21-10-9-18-5-1-2-6-19(18)15-21/h1-10,15H,11-14,16-17H2 |
InChIキー |
JTHWPFADCFBOEC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)




![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)





